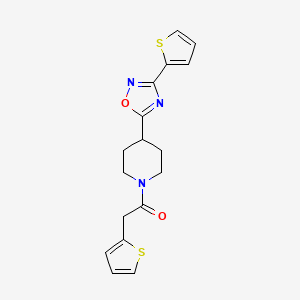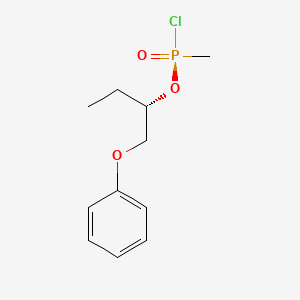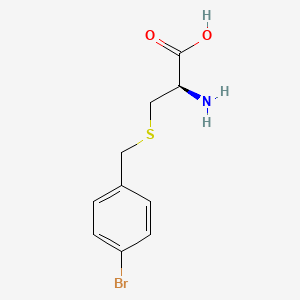![molecular formula C20H17N3O2 B10756390 2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol](/img/structure/B10756390.png)
2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol is an organic compound belonging to the class of 2,3-diphenylfurans. These compounds are characterized by a furan ring substituted with phenyl groups at the C2 and C3 positions.
Preparation Methods
The synthesis of 2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity . Industrial production methods may involve similar synthetic routes but are scaled up and optimized for cost-effectiveness and efficiency.
Chemical Reactions Analysis
2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. For example, it may inhibit the activity of certain kinases, leading to downstream effects on cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the compound’s structure .
Comparison with Similar Compounds
2-[(5,6-Diphenylfuro[2,3-D]pyrimidin-4-YL)amino]ethanol can be compared with other similar compounds, such as:
2,3-Diphenylfurans: These compounds share the furan ring structure but may have different substituents.
Furo[2,3-D]pyrimidines: These compounds have a similar pyrimidine moiety but may differ in their functional groups.
Alkanolamines: These compounds contain an ethanol group but may have different aromatic or heterocyclic structures.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
2-[(5,6-diphenylfuro[2,3-d]pyrimidin-4-yl)amino]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-12-11-21-19-17-16(14-7-3-1-4-8-14)18(15-9-5-2-6-10-15)25-20(17)23-13-22-19/h1-10,13,24H,11-12H2,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQHINZSKNAAVOZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC3=NC=NC(=C23)NCCO)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-Methyl-N-{(5e)-5-[(5-Methyl-2-Furyl)methylene]-4-Oxo-4,5-Dihydro-1,3-Thiazol-2-Yl}benzenesulfonamide](/img/structure/B10756326.png)


![(3r,4s)-1-[6-(6-Methoxypyridin-3-Yl)pyrimidin-4-Yl]-4-(2,4,5-Trifluorophenyl)pyrrolidin-3-Amine](/img/structure/B10756344.png)
![8-Benzo[1,3]dioxol-,5-ylmethyl-9-butyl-9H-](/img/structure/B10756347.png)
![(1S,10S,21R)-7-ethylidene-4,21-di(propan-2-yl)-2-oxa-12,13-dithia-5,8,20,23-tetrazabicyclo[8.7.6]tricos-16-ene-3,6,9,19,22-pentone](/img/structure/B10756349.png)
![[5-Amino-1-(4-fluorophenyl)-1H-pyrazol-4-YL][3-(piperidin-4-yloxy)phenyl]methanone](/img/structure/B10756360.png)
![4-(3-{[5-(Trifluoromethyl)pyridin-2-Yl]oxy}benzyl)piperidine-1-Carboxylic Acid](/img/structure/B10756369.png)
![(6S)-6-Cyclopentyl-6-[2-(3-fluoro-4-isopropoxyphenyl)ethyl]-4-hydroxy-5,6-dihydro-2H-pyran-2-one](/img/structure/B10756379.png)
![6,7-Dimethoxy-4-[(3r)-3-(2-Naphthyloxy)pyrrolidin-1-Yl]quinazoline](/img/structure/B10756382.png)


